BAY1238097 is a chemical compound classified as a bromodomain and extra-terminal domain (BET) inhibitor. It has garnered attention for its potential therapeutic applications in treating various cancers, particularly those driven by mutations in the KRAS gene, such as pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). The compound functions by inhibiting BET proteins, which are involved in the regulation of gene expression through their interaction with acetylated lysine residues on histones and non-histone proteins.
BAY1238097 was developed as part of a broader effort to target BET proteins, which play a crucial role in transcriptional regulation. It is structurally similar to other BET inhibitors, such as JQ1, but exhibits distinct binding profiles and biological activities. The compound has been classified within the category of small-molecule inhibitors that target epigenetic readers, specifically focusing on the bromodomains of BET proteins like BRD2, BRD3, and BRD4 .
The synthesis of BAY1238097 involves multiple steps that typically include the formation of key intermediates followed by cyclization reactions to construct the final compound. While specific synthetic routes are proprietary, it has been noted that the compound is prepared using established methodologies similar to those employed for other BET inhibitors . The synthesis generally requires careful control of reaction conditions to ensure high yields and purity of the final product.
BAY1238097's molecular structure features a core scaffold that allows for selective binding to the bromodomains of BET proteins. The compound's structure has been characterized through X-ray crystallography, revealing its binding interactions with acetylated lysine residues. Detailed structural data indicate that BAY1238097 has a higher affinity for bromodomain 1 compared to bromodomain 2, which is crucial for its mechanism of action .
BAY1238097 undergoes various chemical reactions typical of small-molecule compounds, including binding interactions with target proteins, metabolic transformations in biological systems, and potential degradation pathways. The compound's reactivity is primarily characterized by its ability to form stable complexes with BET proteins, thereby inhibiting their function in transcriptional regulation. Studies have demonstrated that treatment with BAY1238097 leads to significant alterations in gene expression profiles associated with cancer cell proliferation .
The mechanism of action of BAY1238097 involves competitive inhibition of the BET bromodomains, disrupting their interaction with acetylated histones. This inhibition leads to decreased recruitment of transcriptional machinery to oncogenes such as MYC, resulting in downregulation of these genes and subsequent anti-proliferative effects on cancer cells. Experimental data show that BAY1238097 effectively reduces cell viability in KRAS-mutant PDAC and NSCLC cell lines at nanomolar concentrations . Notably, while MYC downregulation correlates with increased sensitivity to BET inhibition in NSCLC cells, this relationship is less pronounced in PDAC cells .
BAY1238097 exhibits several notable physical and chemical properties:
These properties contribute to its suitability for laboratory use and potential therapeutic applications .
BAY1238097 is primarily investigated for its anti-cancer properties. It has shown promise in preclinical studies targeting solid tumors associated with KRAS mutations. The compound's ability to inhibit BET proteins positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing treatments for aggressive cancers. Current research focuses on optimizing dosing regimens to mitigate toxicity while maximizing therapeutic benefits . Additionally, ongoing clinical trials aim to further elucidate its safety profile and effectiveness across various cancer types.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: